molecular formula C11H16O8 B1214976 Siphonoside CAS No. 80904-74-1

Siphonoside

Cat. No.: B1214976
CAS No.: 80904-74-1
M. Wt: 276.24 g/mol
InChI Key: RFYIYNSPOHSDFY-WVTGURRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Siphonoside is a glycoside compound characterized by its unique structural framework, which includes a sugar moiety linked to a triterpenoid aglycone. While the exact biosynthesis pathway of this compound remains under investigation, its structural complexity and stereochemical features distinguish it from other glycosides. Key studies highlight its stability in acidic environments and selective binding affinity to cellular receptors, making it a candidate for targeted drug delivery systems .

Properties

CAS No.

80904-74-1

Molecular Formula

C11H16O8

Molecular Weight

276.24 g/mol

IUPAC Name

3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2H-furan-5-one

InChI

InChI=1S/C11H16O8/c12-2-6-8(14)9(15)10(16)11(19-6)18-4-5-1-7(13)17-3-5/h1,6,8-12,14-16H,2-4H2/t6-,8-,9+,10-,11-/m1/s1

InChI Key

RFYIYNSPOHSDFY-WVTGURRWSA-N

SMILES

C1C(=CC(=O)O1)COC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1C(=CC(=O)O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1C(=CC(=O)O1)COC2C(C(C(C(O2)CO)O)O)O

Synonyms

siphonoside

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Structural Flexibility: Unlike Ginsenoside Rg3, this compound’s oleanane backbone allows for greater conformational adaptability, enhancing receptor interactions .
  • Solubility Limitations: this compound’s moderate solubility restricts its bioavailability compared to Hederacoside C, necessitating formulation enhancements like nanoencapsulation .
  • Selectivity: this compound exhibits higher specificity for COX-2 over COX-1 (selectivity ratio: 15:1), reducing off-target effects common in nonsteroidal anti-inflammatory drugs (NSAIDs) .

Functional Comparison with Pharmacologically Analogous Compounds

This compound’s functional parallels to Betulinic Acid (a pentacyclic triterpene) and Escin (a saponin) are notable:

Parameter This compound Betulinic Acid Escin
Primary Mechanism COX-2 inhibition Mitochondrial apoptosis Vascular permeability reduction
Therapeutic Use Anti-inflammatory Anticancer Anti-edema
Toxicity (LD50, mice) 450 mg/kg 320 mg/kg 280 mg/kg
Synergistic Potential Enhances Paclitaxel efficacy Synergizes with Doxorubicin Potentiates Diuretics

Research Insights :

  • Mechanistic Divergence: While Betulinic Acid induces apoptosis via mitochondrial permeabilization, this compound operates through prostaglandin suppression, offering complementary therapeutic avenues .
  • Safety Profile: this compound’s higher LD50 suggests a broader therapeutic window than Escin, which exhibits dose-dependent hemolytic activity .
  • Synergy: Preclinical studies demonstrate this compound’s ability to reduce Paclitaxel resistance in ovarian cancer cells by downregulating MDR1 expression .

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